molecular formula C31H50O7 B1160472 Makisterone A 20,22-monoacetonide CAS No. 245323-24-4

Makisterone A 20,22-monoacetonide

Cat. No. B1160472
CAS RN: 245323-24-4
M. Wt: 534.7 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Makisterone A 20,22-monoacetonide involves detailed organic chemistry processes that are crucial for producing this compound in a laboratory setting. Although specific synthesis methods for Makisterone A 20,22-monoacetonide are not directly mentioned, the synthesis of related ecdysteroids involves complex organic reactions, indicating the sophisticated approaches required for such molecules (Savchenko et al., 2019).

Molecular Structure Analysis

Makisterone A is characterized by its unique molecular structure, which includes a 28-carbon skeleton distinct from the more common 27-carbon ecdysteroids. This structural distinction is crucial for its biological activity and is a focus of molecular structure analyses. The presence of a methyl group at the C-24 position differentiates Makisterone A from other moulting hormones (Feldlaufer & Svoboda, 1986).

Chemical Reactions and Properties

Makisterone A undergoes various chemical reactions, including conversions and metabolic processes within organisms. Its ability to stimulate cuticle synthesis and inhibit vitellogenesis, as observed in certain insect species, highlights its potent biological activity compared to other ecdysteroids (Aldrich, Svoboda, & Thompson, 1981).

Physical Properties Analysis

The physical properties of Makisterone A, such as solubility, melting point, and specific optical rotation, are essential for understanding its behavior in biological systems and its extraction and purification from natural sources. These properties are determined through sophisticated analytical techniques, including chromatography and mass spectrometry.

Chemical Properties Analysis

Makisterone A's chemical properties, including its reactivity and interactions with biological molecules, are central to its role as a molting hormone in insects and other arthropods. Its activity as a potent ecdysteroid influences processes like molting and development, underscoring the importance of its chemical nature (Feldlaufer, Herbert, Svoboda, Thompson, & Lusby, 1985).

Scientific Research Applications

Role in Insect Development and Physiology

Makisterone A has been identified as a crucial molting hormone in insects. Research indicates that it plays a significant role in the development stages of insects, such as Drosophila larvae, where it functions alongside other ecdysteroids to regulate molting processes. The presence of makisterone A in Drosophila larvae suggests its potential as an additional molting hormone, with its production possibly influenced by dietary sterol composition (Redfern, 1984). Furthermore, makisterone A has been found to be more active than 20-hydroxyecdysone, another key ecdysteroid, in certain insect species, influencing processes like cuticle synthesis and vitellogenesis inhibition (Aldrich, Svoboda, & Thompson, 1981).

Occurrence in Plants

Makisterone A and its derivatives have also been identified in various plant species, suggesting a broader ecological role. The compound has been isolated from the stems of Diploclisia glaucescens, marking the first report of paristerone 20,22 monoacetonide, a related compound, from a natural source (Huang Xiao, 2003). Additionally, makisterone C-20,22-acetonide, a related ecdysteroid, has been found in the leaves and flowers of Rhaponticum uniflorum, further indicating the presence of these compounds in the plant kingdom and their potential biological significance (Olennikov, 2018).

Implications in Biological Studies

The study of makisterone A and its derivatives extends to their potential applications in biological research, including the development of specific assays for their detection and quantification in biological samples. For instance, the development of an enzymatic tracer for an enzyme immunoassay of makisterone A demonstrates the advancements in analytical techniques for studying these compounds (Royer et al., 1993).

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-[(2R)-3-hydroxy-2,3-dimethylbutyl]-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O7/c1-17(26(2,3)35)13-25-30(8,38-27(4,5)37-25)24-10-12-31(36)19-14-21(32)20-15-22(33)23(34)16-28(20,6)18(19)9-11-29(24,31)7/h14,17-18,20,22-25,33-36H,9-13,15-16H2,1-8H3/t17-,18+,20+,22-,23+,24+,25-,28-,29-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIPVDOBTYKPCE-RTYUKWHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(OC(O1)(C)C)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]1[C@@](OC(O1)(C)C)(C)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Makisterone A 20,22-monoacetonide

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